molecular formula C12H17NOS B14892822 n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

Cat. No.: B14892822
M. Wt: 223.34 g/mol
InChI Key: ATLMBSQEQQLIGG-UHFFFAOYSA-N
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Description

n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a bicyclic thiophene derivative featuring a partially hydrogenated benzene ring fused to a thiophene moiety. The molecule includes an ethyl group at the N-position of the carboxamide and a methyl substituent at the 5-position of the tetrahydrobenzo ring (Fig. 1). This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N-ethyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C12H17NOS/c1-3-13-12(14)11-7-9-6-8(2)4-5-10(9)15-11/h7-8H,3-6H2,1-2H3,(H,13,14)

InChI Key

ATLMBSQEQQLIGG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(S1)CCC(C2)C

Origin of Product

United States

Preparation Methods

The synthesis of n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide typically involves the reaction of ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate with an appropriate amine under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may activate nuclear factor (erythroid-derived 2)-like 2 (NRF2) by disrupting the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of antioxidant response elements .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents (Positions) Functional Group Biological Activity (MIC Range) Key Reference
Target Compound 5-Methyl, N-Ethyl (2-carboxamide) Carboxamide Not reported -
Ethyl 3-amino-5-methyl-...-carboxylate [6] 5-Methyl (3-amino, 2-carboxylate) Carboxylate ester Not reported
Ethyl 3-amino-5-CF3-...-carboxylate [7] 5-Trifluoromethyl (2-carboxylate) Carboxylate ester Not reported
ACTT-Cr(III) complex [4] 3-Carbomethoxy (2-amino) Carboxylate ester Antimicrobial (4–16 μg/mL)
Benzil/benzoin thiosemicarbazones [3] Varied aromatic substituents Thiosemicarbazone Low antibacterial/amoebicidal activity
  • Conversely, esters may exhibit higher metabolic stability .
  • In contrast, the trifluoromethyl group in introduces strong electron-withdrawing effects, altering reactivity and bioavailability .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is expected to be higher than carboxylate esters (e.g., ) due to the ethyl and methyl substituents, favoring passive diffusion across biological membranes.
  • Stability : Carboxamides generally resist hydrolysis better than esters, suggesting improved oral bioavailability for the target compound compared to and derivatives .

Biological Activity

n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a compound belonging to the class of tetrahydrobenzo[b]thiophene derivatives, which have been recognized for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NOSC_{12}H_{17}NOS with a molecular weight of 223.34 g/mol. The structure features a tetrahydrobenzo[b]thiophene scaffold, which is significant in its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₇NOS
Molecular Weight223.34 g/mol
CAS Number1325854-23-6

Anticancer Properties

Research indicates that compounds with the tetrahydrobenzo[b]thiophene structure exhibit promising anticancer properties. A study demonstrated that derivatives similar to this compound showed significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold were evaluated for their ability to inhibit cancer cell proliferation and induce microtubule depolymerization. The most potent compounds in these studies had IC₅₀ values in the nanomolar range against several cancer types, including breast and lung cancers .

The mechanism by which this compound exerts its effects appears to be related to its interaction with microtubules. The compound has been shown to inhibit the binding of [^3H]colchicine to tubulin significantly, suggesting that it may act as a microtubule-targeting agent (MTA). This interaction leads to the disruption of microtubule dynamics, which is crucial for cancer cell division and proliferation .

Antioxidant Activity

In addition to its anticancer properties, compounds within this class have demonstrated antioxidant activity. They exhibit the capability to scavenge free radicals and inhibit lipid peroxidation. This property is beneficial in reducing oxidative stress, which is linked to various diseases including cancer .

Case Studies and Research Findings

  • In vitro Studies : In vitro evaluations showed that this compound effectively inhibited cell growth in several cancer cell lines at concentrations as low as 10 nM .
  • NCI Cancer Cell Line Panel : Further testing on the NCI-60 cancer cell line panel revealed that this compound had a GI₅₀ value of approximately 10 nM against 40 out of 60 tested cell lines, indicating broad-spectrum anticancer activity .
  • Xenograft Models : In vivo studies using xenograft mouse models demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to controls. The dosage was set at 75 mg/kg administered three times a week .

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